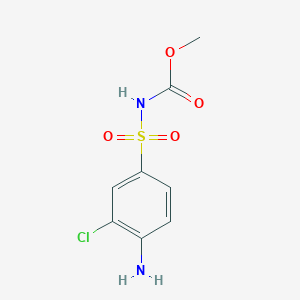
Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, a sulfonyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may produce phenyl derivatives.
Scientific Research Applications
Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-amino-3-bromophenyl)sulfonylcarbamate
- Methyl (4-amino-3-fluorophenyl)sulfonylcarbamate
- Methyl (4-amino-3-iodophenyl)sulfonylcarbamate
Uniqueness
Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different halogen groups.
Properties
Molecular Formula |
C8H9ClN2O4S |
|---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
methyl N-(4-amino-3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-8(12)11-16(13,14)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
OCVAXAVBKVRTJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)C1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















